molecular formula C10H10O5 B2522585 Methyl 2-formyl-3-hydroxy-4-methoxybenzoate CAS No. 2169621-86-5

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate

Cat. No.: B2522585
CAS No.: 2169621-86-5
M. Wt: 210.185
InChI Key: JXHHHOXBXVSCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.185. The purity is usually 95%.
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Scientific Research Applications

Automated Analytical Methodologies

A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing feature to measure concentrations of environmental phenols, including compounds similar to Methyl 2-formyl-3-hydroxy-4-methoxybenzoate, in human milk. This research highlights the compound's role in assessing human exposure to environmental contaminants in breastfed infants (Ye et al., 2008).

Synthetic Applications

Research on the ozonolysis of naphthalene has led to the creation of this compound as an intermediate. This compound serves as a synthon for the preparation of aromatic analogs of certain juvenoids, demonstrating its utility in synthetic organic chemistry (Kukovinets et al., 2006).

Marine-Derived Fungal Compounds

A marine endophytic fungus yielded new compounds, including derivatives of this compound, which showed moderate antitumor and antimicrobial activity. This underscores the potential of such compounds in drug discovery and the development of new therapeutic agents (Xia et al., 2011).

Crystal Structure and Theoretical Analysis

The crystal structure and computational analysis of Methyl 4-hydroxybenzoate, a compound related to this compound, were explored. This study combined experimental and theoretical approaches to understand the molecular determinants underlying the known pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Antimicrobial Activity Studies

Another study focused on the synthesis and antimicrobial activity evaluation of novel 1,3,4-thiadiazole derivatives, starting from Methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate. These compounds showed significant activity against various microorganisms, highlighting the compound's role in developing new antimicrobial agents (Shehadi et al., 2022).

Safety and Hazards

“Methyl 2-formyl-3-hydroxy-4-methoxybenzoate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several papers related to “Methyl 3-hydroxy-4-methoxybenzoate” and its use in the synthesis of gefitinib . These papers provide valuable insights into the synthesis process and potential applications of this compound.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-formyl-3-hydroxy-4-methoxybenzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized by the body . .

Properties

IUPAC Name

methyl 2-formyl-3-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHHHOXBXVSCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.